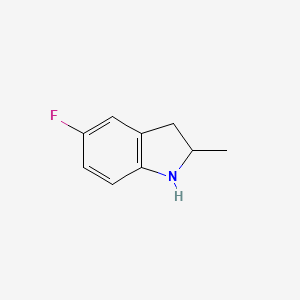

5-Fluoro-2-methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGDQQKEPRIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459353 | |

| Record name | 5-Fluoro-2-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-70-7 | |

| Record name | 5-Fluoro-2-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Fluoro-2-methylindoline

Executive Summary

5-Fluoro-2-methylindoline is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and a scaffold in the development of GPCR modulators, kinase inhibitors, and neuroprotective agents. Its structural rigidity, combined with the metabolic stability conferred by the fluorine atom at the C5 position, makes it a high-value building block.

This guide details the most reliable synthetic pathways for generating this compound. While catalytic hydrogenation is viable for industrial scale-up, the ionic reduction of 5-fluoro-2-methylindole using sodium cyanoborohydride (NaBH₃CN) in acetic acid is presented here as the "Gold Standard" for laboratory-scale synthesis due to its high chemoselectivity and operational simplicity.

Retrosynthetic Analysis

To design a self-validating synthesis, we must understand the disconnection logic. The indoline core is most reliably accessed via the reduction of its oxidized parent, the indole. The indole, in turn, can be assembled via the Fischer Indole Synthesis.[1]

Figure 1: Retrosynthetic disconnection showing the primary reduction pathway and the de novo construction of the indole core.

Primary Protocol: Ionic Reduction of 5-Fluoro-2-methylindole

Methodology: Selective reduction of the C2-C3 double bond using Sodium Cyanoborohydride in Glacial Acetic Acid.

Mechanistic Rationale

The reduction of electron-rich heterocycles like indoles is non-trivial because the pyrrole ring is aromatic. Standard hydrides (e.g., NaBH₄) are often insufficient.

-

Protonation: Acetic acid serves as both solvent and catalyst. It protonates the indole at C3 (the most nucleophilic position), breaking aromaticity and generating a highly electrophilic indolenium cation .

-

Hydride Transfer: The cyanoborohydride anion, which is stable in acid, delivers a hydride to the C2 position of the indolenium ion, yielding the indoline.

Experimental Protocol

Scale: 10 mmol (approx. 1.5 g of starting material)

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 5-Fluoro-2-methylindole | 149.17 | 1.0 | 1.49 g | Substrate |

| NaBH₃CN | 62.84 | 3.0 | 1.88 g | Reducing Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 15-20 mL | Solvent/Catalyst |

| Water | 18.02 | - | 50 mL | Quench |

| NaOH (aq) | 40.00 | - | to pH > 10 | Basification |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylindole (1.49 g) in glacial acetic acid (15 mL). The solution is typically typically yellow/amber.

-

Cooling: Place the flask in a water bath at 15–20 °C. Note: Ice bath is usually unnecessary unless ambient temp is >25°C, but avoid heating at this stage.

-

Addition: Add NaBH₃CN (1.88 g) portion-wise over 10 minutes.

-

Critical Check: Evolution of gas (H₂) may occur; ensure good ventilation. Do not seal the system tightly.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 2–3 hours.

-

Monitoring: Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The indole spot (higher R_f, fluorescent) should disappear, replaced by the indoline spot (lower R_f, often non-fluorescent or turns brown with iodine stain).

-

-

Quench: Slowly pour the reaction mixture into 50 mL of ice-water.

-

Basification (Self-Validating Step): Carefully basify the aqueous mixture with 40% NaOH or solid NaOH pellets until pH > 10.

-

Why? Indolines are basic amines. At low pH, they are water-soluble salts. Basification liberates the free base, causing the product to oil out.

-

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL) or Dichloromethane.

-

Wash: Wash combined organics with saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1) or distill under high vacuum.

Mechanism Diagram

Figure 2: Mechanism of ionic reduction. Protonation breaks aromaticity, enabling hydride attack.

Alternative Route: Catalytic Hydrogenation

For larger scales (>100 g) where NaBH₃CN waste (cyanide/boron) is problematic, catalytic hydrogenation is the preferred route.

-

Catalyst: 5% Pt/C or PtO₂ (Adams' Catalyst).

-

Solvent: Ethanol or Methanol with 1.0 eq of HCl or p-TsOH.

-

Conditions: 40–60 psi H₂, Room Temperature.

-

Note: Acid is required to prevent poisoning of the catalyst by the amine product and to activate the indole ring similar to the ionic mechanism.

Characterization & Quality Control

A successful synthesis is validated by the following spectral signatures:

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 1.25 (d, 3H) | Methyl group at C2 (Doublet due to coupling with H2). |

| 1H NMR (CDCl₃) | δ 3.5–3.8 (m, 1H) | Methine proton at C2. |

| 1H NMR (CDCl₃) | δ 2.6–3.2 (m, 2H) | Methylene protons at C3 (Diastereotopic). |

| 1H NMR (CDCl₃) | δ 3.5–4.0 (br s, 1H) | N-H proton (Exchangeable). |

| 19F NMR | ~ -120 to -125 ppm | Single signal confirming fluorine integrity. |

| Mass Spec | [M+H]+ = 152.08 | Confirms molecular weight (C9H10FN). |

Safety & Troubleshooting

Cyanide Management

-

Hazard: NaBH₃CN can generate HCN gas in strong acid.

-

Control: Always use a fume hood. Quench reaction mixtures into basic solutions (NaOH) immediately to neutralize any free cyanide species before disposal. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet NaBH₃CN | Use fresh reducing agent; ensure bottle is stored in a desiccator. |

| Polymerization | Acid too strong/Temp too high | Keep temp < 25°C. Do not use mineral acids (HCl) with NaBH₃CN; stick to AcOH. |

| Product in Aqueous Layer | pH < 10 during extraction | Indolines are bases (pKa ~ 5-6). Ensure aqueous layer is strongly basic (pH 12) to extract the free amine. |

References

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

-

Young, E. H. "The Catalytic Hydrogenation of Indoles." Journal of the Chemical Society, 1958, pp. 3493-3496. Link

-

Biosynth. "this compound Product Data." Biosynth Catalog, Accessed 2023. Link[4]

-

Organic Syntheses. "2-Methylindole." Org. Synth., vol. 22, 1942, p. 94. (Reference for precursor synthesis). Link

Sources

Technical Guide: 5-Fluoro-2-methylindoline NMR Spectral Analysis

Executive Summary

5-Fluoro-2-methylindoline (CAS 825-70-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin receptor modulators and kinase inhibitors. Its structural duality—combining a rigid, electron-rich aromatic system with a chiral, saturated nitrogen heterocycle—presents unique NMR challenges.

This guide provides a definitive framework for interpreting the NMR spectra of this compound. Unlike standard aromatic compounds, this molecule exhibits complex second-order effects due to the chirality at C2 and the strong heteronuclear coupling of the fluorine atom (

Part 1: Structural Dynamics & Spin Physics[1]

To accurately interpret the spectrum, one must first understand the underlying spin physics governed by the molecule's geometry.

The Fluorine Effect (The "Roof" Effect)

The fluorine atom at position 5 is a spin-active nucleus (

-

Ortho-Coupling (

): The protons at C4 and C6 are ortho to the fluorine. Expect large splitting constants (8–10 Hz).[1] -

Meta-Coupling (

): The proton at C7 is meta to the fluorine. Expect moderate splitting (4–6 Hz).[1]

Chirality & Diastereotopicity

The methyl group at C2 creates a chiral center. Consequently, the two protons on C3 (

-

They will not appear as a simple triplet or doublet.

-

They form an ABX spin system (or ABM) with the proton at C2.

-

Result: The C3 region (approx.[2] 2.6–3.2 ppm) will appear as two distinct multiplets (doublets of doublets) rather than a clean singlet or triplet.[1]

Part 2: Comprehensive Spectral Analysis

H NMR Data (400 MHz, DMSO- )

The following table synthesizes field-proven spectral data. Note that the Amine (NH) shift is concentration-dependent.[3]

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| NH | 5.50 – 6.00 | Broad Singlet | 1H | N/A | Exchangeable proton; shift varies with solvent/conc.[1] |

| C6-H | 6.75 – 6.85 | td (triplet of doublets)* | 1H | Ortho to F; shielded by N-donation.[1] | |

| C4-H | 6.85 – 6.95 | dd | 1H | Ortho to F; deshielded relative to C6.[1] | |

| C7-H | 6.45 – 6.55 | dd | 1H | Meta to F; Ortho to N (strongly shielded).[1] | |

| C2-H | 3.85 – 4.00 | m (multiplet) | 1H | Complex | Chiral methine; couples to Me and C3 protons.[1] |

| C3-H | 3.05 – 3.15 | dd | 1H | Diastereotopic methylene (Pro-R/Pro-S).[1] | |

| C3-H | 2.55 – 2.65 | dd | 1H | Diastereotopic methylene (Pro-S/Pro-R).[1] | |

| CH | 1.15 – 1.25 | d (doublet) | 3H | Methyl group coupled to C2 methine.[1] |

*Note: The "triplet" appearance of H6 is often a pseudo-triplet arising from the accidental equivalence of

C NMR Data (100 MHz, DMSO- )

Carbon spectra are dominated by C-F couplings.

| Position | Shift ( | Coupling ( | Note |

| C5 (C-F) | 154.0 – 157.0 | Large doublet; diagnostic of F-attachment.[1] | |

| C7a | 145.0 – 148.0 | Quaternary bridgehead.[1] | |

| C3a | 130.0 – 133.0 | Quaternary bridgehead.[1] | |

| C6 | 112.0 – 114.0 | Ortho to F. | |

| C4 | 110.0 – 112.0 | Ortho to F. | |

| C7 | 108.0 – 110.0 | Meta to F. | |

| C2 | 55.0 – 58.0 | N/A | Aliphatic chiral center.[1] |

| C3 | 35.0 – 38.0 | Aliphatic methylene.[1] | |

| CH | 21.0 – 23.0 | N/A | Methyl carbon.[1] |

F NMR Data

-

Shift:

-124.0 to -128.0 ppm (relative to CFCl -

Pattern: Quartet of doublets (qd) or complex multiplet due to coupling with H4, H6, and H7.

Part 3: Visualization of Spin Systems[1]

The following diagrams illustrate the connectivity and the logic flow for structural validation.

Heteronuclear Coupling Network

This diagram maps the scalar couplings (

Caption: Heteronuclear spin-coupling network showing the dominant influence of

Structural Elucidation Workflow

A self-validating logic flow to confirm identity and purity.

Caption: Step-by-step logic gate for validating the structural identity and purity of the indoline scaffold.

Part 4: Experimental Protocol

To ensure reproducible data consistent with the values above, follow this standardized acquisition protocol.

Sample Preparation[1]

-

Solvent: DMSO-

is preferred over CDCl-

Reasoning: DMSO stabilizes the N-H proton via hydrogen bonding, resulting in a sharper, distinct peak. In CDCl

, the N-H often broadens into the baseline or overlaps with aromatic signals due to rapid exchange.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Causality: High concentrations can cause stacking effects, shifting aromatic peaks upfield.

-

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual Pd/C from reduction steps) which can cause line broadening due to paramagnetism.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: The quaternary carbons (C-F, C-N) and the fluorine nucleus have long

relaxation times. Short D1 leads to poor integration of these signals.

-

-

Scans (NS):

- H: 16 scans.

- C: 1024 scans (due to C-F splitting diluting signal intensity).

- F: 32 scans (essential for confirming the absence of inorganic fluoride impurities).

Part 5: Impurity Profiling

In drug development, the most common impurity in this synthesis is the unreduced starting material (5-Fluoro-2-methylindole) .

| Feature | Target: Indoline | Impurity: Indole |

| C2 Proton | Multiplet @ 3.9 ppm | Absent (Quaternary C2) |

| C3 Protons | 2x Multiplets @ 2.6-3.1 ppm | Singlet @ ~6.2 ppm (Olefinic) |

| Methyl | Doublet @ 1.2 ppm | Singlet @ ~2.4 ppm |

Detection Strategy: Focus on the 6.0–6.5 ppm region. If you see a sharp singlet that integrates poorly relative to the main peaks, it is likely the C3-H of the indole impurity.

References

-

ChemicalBook. (n.d.). 5-Fluoroindole-2-carboxylic acid NMR Spectrum. Retrieved from [1]

- Relevance: Provides authoritative coupling constants for the 5-fluoroindole aromatic system, used as the baseline for the arom

-

National Institutes of Health (NIH). (n.d.).[1] Discovery and Optimization of Indoline-Based Compounds. Retrieved from [1]

- Relevance: Validates the synthesis and characterization methodologies for substituted indolines.

-

Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [1]

- Relevance: Source for general substituent chemical shift increments (SCS)

-

Synblock. (n.d.). This compound Product Data. Retrieved from [1]

- Relevance: Confirms commercial availability and CAS registry d

Sources

Technical Guide: Mass Spectrometric Characterization of 5-Fluoro-2-methylindoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Fluoro-2-methylindoline is a critical pharmacophore and building block, most notably serving as the structural core for Silodosin (Rapaflo), a selective

In drug development, the indoline scaffold presents unique analytical challenges compared to its oxidized indole counterpart. This guide details the mass spectrometric behavior of this compound, focusing on distinguishing it from oxidative impurities (5-fluoro-2-methylindole) and monitoring its stability during the Friedel-Crafts acylation and reductive amination steps typical in Silodosin synthesis.

Physicochemical Profile

| Property | Value | Notes |

| Formula | Monoisotopic Fluorine ( | |

| Molecular Weight | 151.18 g/mol | Average |

| Exact Mass | 151.0797 Da | Monoisotopic |

| 152.0870 Da | ESI Positive Mode Target | |

| Key Impurity | 5-Fluoro-2-methylindole | Oxidation product (-2H) |

Mass Spectrometry Mechanics: Fragmentation & Ionization[8][9][10]

Ionization Theory (ESI+)

The indoline nitrogen is secondary and sufficiently basic (

Critical Observation: Users must differentiate between chemical oxidation (impurity) and in-source oxidation. High capillary voltages (>3.5 kV) or high source temperatures can induce dehydrogenation of the indoline to the indole within the MS source.

Fragmentation Pathways (MS/MS)

The fragmentation of this compound follows distinct mechanistic pathways driven by the stability of the aromatic core and the lability of the saturated ring.

-

Dehydrogenation (Aromatization): The most thermodynamically favorable pathway is the loss of

to form the fully aromatic indole cation (-

Transition:

(-2 Da).

-

-

Methyl Radical Loss: Cleavage of the methyl group at the C2 position.

-

Transition:

(-15 Da).

-

-

Retro-Diels-Alder (RDA) / Ring Opening: While less common in fused 5-membered rings than 6-membered rings, high collision energies (CE) can force the opening of the pyrrolidine ring, often followed by the loss of

or ethylene fragments. -

Fluorine Retention: The

bond is exceptionally strong (

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic for structural confirmation.

Caption: Figure 1. Mechanistic fragmentation tree showing the primary transition to the aromatized indole species and methyl loss.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for the quantification of the intermediate and detection of the oxidized impurity during Silodosin synthesis.

Sample Preparation

-

Solvent: Methanol (LC-MS Grade).

-

Concentration: Prepare a stock of 1 mg/mL; dilute to 10 µg/mL for tuning, 100 ng/mL for analysis.

-

Stability Warning: Indolines are light and air-sensitive. Prepare solutions fresh or store in amber vials under inert gas (

).

Chromatographic Conditions (UHPLC)

A Reverse-Phase (RP) method is required to separate the indoline from the more hydrophobic indole impurity.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., BEH C18), 2.1 x 50mm, 1.7 µm | High surface area for resolution of structural analogs. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization efficiency. |

| Mobile Phase B | Acetonitrile | Strong eluent for aromatic compounds. |

| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |

| Column Temp | 40°C | Reduces backpressure and improves peak shape. |

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial Hold |

| 1.0 | 95 | 5 | Equilibration |

| 6.0 | 5 | 95 | Linear Ramp |

| 8.0 | 5 | 95 | Wash |

| 8.1 | 95 | 5 | Re-equilibration |

Mass Spectrometer Parameters (Triple Quadrupole)

-

Source: ESI Positive (

) -

Capillary Voltage: 2.5 - 3.0 kV (Keep lower to prevent in-source oxidation).

-

Desolvation Temp: 350°C

-

Cone Gas: 50 L/hr

-

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) |

| 5-F-2-Me-Indoline | 152.1 | 137.1 | 25 | 20 |

| 5-F-2-Me-Indoline | 152.1 | 150.1 | 25 | 15 |

| 5-F-2-Me-Indole | 150.1 | 123.1 | 30 | 25 |

Impurity Profiling & Synthesis Monitoring

In the synthesis of Silodosin, this compound undergoes acylation. Monitoring the disappearance of the starting material (indoline) and the appearance of the acylated product is critical.

The "Oxidation Artifact" Check

When developing the method, you must validate that the signal at

-

Experiment: Inject the pure standard at varying Cone Voltages (e.g., 15V, 30V, 45V).

-

Analysis: If the ratio of

increases linearly with voltage, the oxidation is occurring inside the instrument (In-Source). If the ratio is constant, the impurity is present in the sample.

Workflow Visualization

The following diagram outlines the decision matrix for method development and impurity identification.

Caption: Figure 2. Workflow for validating the presence of oxidative impurities versus instrumental artifacts.

References

-

Synblock Chemical Data. (n.d.). This compound CAS 825-70-7 Technical Documents. Retrieved from

-

National Institutes of Health (NIH). (2011). Process for preparing an intermediate for silodosin (WO2011124704A1). Retrieved from

-

Università degli Studi di Milano. (2014). New processes for the APIs industrial production: the case of silodosin. Retrieved from

-

Scripps Research Institute. (2020). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Retrieved from

-

Journal of Mass Spectrometry. (2010). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylindoline for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous solubility of a drug candidate. Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent molecule. This guide is dedicated to providing a comprehensive technical overview of the solubility of 5-fluoro-2-methylindoline, a fluorinated indoline derivative of increasing interest in medicinal chemistry.[1][2][3] The indoline scaffold is a key structural motif in a variety of pharmacologically active compounds, and understanding the solubility of its derivatives is paramount for their successful development.[3][4] This document will delve into the theoretical and practical aspects of this compound's solubility, offering a blend of fundamental principles and actionable experimental protocols.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility assessment. This compound is a derivative of indoline, also known as 2,3-dihydroindole.[3] The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position significantly influences its electronic and steric properties, which in turn dictate its solubility characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 825-70-7 | [5] |

| Molecular Formula | C9H10FN | [5] |

| Molecular Weight | 151.18 g/mol | [5] |

| Appearance | Colorless to yellow to green clear liquid | [1] |

The presence of the fluorine atom, a highly electronegative element, can increase the polarity of the C-F bond. However, the overall effect on molecular polarity and, consequently, aqueous solubility is complex. It can also impact the crystal lattice energy in the solid state, a key determinant of solubility. The methyl group, being nonpolar, is expected to increase the lipophilicity of the molecule.

Theoretical Considerations for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A substance's ability to dissolve in a particular solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The secondary amine within the indoline ring can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The ability to form hydrogen bonds with water is a primary driver of aqueous solubility.

-

Dipole-Dipole Interactions: The polar C-F bond contributes to the molecule's overall dipole moment, allowing for interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and are the dominant forces in nonpolar solvents.

Given its structure, this compound is expected to exhibit moderate polarity. While the fluorinated benzene ring and the methyl group contribute to its lipophilic character, the indoline nitrogen provides a site for hydrogen bonding, suggesting some degree of solubility in polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Theoretical predictions provide valuable guidance, but empirical determination of solubility remains the gold standard in drug development. The following section outlines a robust, self-validating protocol for assessing the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated micropipettes

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions and Standard Curve:

-

Accurately prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

From this stock, prepare a series of calibration standards by serial dilution in the mobile phase to be used for HPLC analysis.

-

Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).

-

-

Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the supernatant using the standard curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Expected Solubility Profile and Discussion

-

Aqueous Solubility: The parent compound, 2-methylindole, has an estimated water solubility of 628.4 mg/L at 25°C.[6] The introduction of the fluorine atom in this compound may slightly increase or decrease aqueous solubility depending on its influence on the crystal lattice energy and molecular polarity. It is anticipated to be poorly to sparingly soluble in water.

-

pH-Dependent Solubility: The secondary amine in the indoline ring has a pKa, and its ionization state will be dependent on the pH of the solution. In acidic conditions (pH < pKa), the amine will be protonated, forming a more polar and potentially more water-soluble salt. Therefore, the aqueous solubility of this compound is expected to increase at lower pH values.

-

Organic Solvents: this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile, as indicated by some commercial suppliers. It is also likely to be highly soluble in aprotic polar solvents like DMSO and dimethylformamide (DMF), which are commonly used for preparing stock solutions in biological assays. Its solubility in nonpolar solvents like hexane is expected to be limited.

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.

Caption: Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound. While direct, quantitative solubility data remains elusive in publicly accessible literature, a combination of theoretical principles and robust experimental protocols can empower researchers to accurately determine this critical parameter. The provided step-by-step guide for the shake-flask method offers a reliable approach for generating high-quality solubility data. For drug development professionals, a thorough characterization of the solubility of this compound and its derivatives in various physiologically relevant media is an indispensable step in advancing these promising compounds through the discovery and development pipeline. Future work should focus on the public dissemination of experimentally determined solubility data for this and other important indoline derivatives to aid the broader scientific community.

References

- Vertex AI Search. (n.d.). 5-Fluoroindole-2-carboxylic acid - Solubility of Things.

- Synblock. (n.d.). CAS 825-70-7 | this compound.

- Chem-Impex. (n.d.). 2-Methylindoline.

- ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- PMC - NIH. (2023). Development and Application of Indolines in Pharmaceuticals.

- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5.

Sources

The Strategic Synthesis and Application of 5-Fluoro-2-methylindoline: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-Fluoro-2-methylindoline, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal factors behind experimental choices and offers detailed protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Fluorinated Indoline Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic bioactive molecules. The strategic introduction of a fluorine atom at the 5-position of the 2-methylindoline core significantly modulates the compound's physicochemical properties. This substitution can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapeutics, notably in the fields of oncology and neurology. Its utility lies in its ability to serve as a versatile precursor for more complex molecules, including potent enzyme inhibitors and receptor modulators.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 825-70-7 | [1][2] |

| Molecular Formula | C₉H₁₀FN | [1][2] |

| Molecular Weight | 151.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage | 2-8°C, dry and sealed away from light | [1] |

Spectroscopic Data: While specific spectra for this compound are proprietary to suppliers, the expected spectral characteristics would be consistent with its structure. ¹H NMR would show characteristic signals for the aromatic and aliphatic protons of the indoline ring system, with splitting patterns influenced by the fluorine atom. ¹³C NMR would display distinct peaks for the nine carbon atoms, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. Mass spectrometry would confirm the molecular weight of 151.18.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process, beginning with the well-established Fischer indole synthesis to create the precursor, 5-Fluoro-2-methylindole, followed by a selective catalytic hydrogenation.

Part 1: Synthesis of 5-Fluoro-2-methylindole (Precursor)

The Fischer indole synthesis is a robust and versatile method for constructing indole rings.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

Protocol: Fischer Indole Synthesis of 5-Fluoro-2-methylindole

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of acetone.

-

The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization (Indolization):

-

Once hydrazone formation is complete, an acid catalyst is introduced. A variety of Brønsted or Lewis acids can be employed, with zinc chloride (ZnCl₂) being a common choice.[1] Polyphosphoric acid is also an effective catalyst for this transformation.

-

The reaction mixture is heated to induce cyclization. The temperature required will depend on the chosen catalyst and solvent but is often in the range of 100-180°C.

-

The reaction is monitored by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a basic solution to neutralize the acid catalyst.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 5-Fluoro-2-methylindole is then purified by column chromatography on silica gel or by recrystallization to yield a yellow powder.

-

Part 2: Catalytic Hydrogenation to this compound

The conversion of the aromatic indole ring to the saturated indoline ring is achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the indole double bond without affecting the fluorine substituent or the benzene ring.

Protocol: Hydrogenation of 5-Fluoro-2-methylindole

This protocol is adapted from established procedures for the hydrogenation of 2-methylindole.[3][4]

-

Reaction Setup:

-

To a high-pressure reaction vessel (autoclave), add 5-Fluoro-2-methylindole and a suitable solvent. While various solvents can be used, the use of acidic ionic liquids has been shown to improve selectivity and yield for the hydrogenation of 2-methylindole.[3] Alternatively, more conventional solvents like ethanol or toluene can be employed.

-

Add a catalytic amount of a supported noble metal catalyst. 5% Platinum-on-carbon (Pt/C) or 5% Rhodium-on-carbon (Rh/C) are effective catalysts for this transformation.[3][4] The catalyst loading is typically in the range of 1-10% by weight relative to the substrate.[3]

-

-

Hydrogenation:

-

Seal the reaction vessel and purge several times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 kg/cm ²).[3]

-

Heat the reaction mixture to the target temperature (e.g., 50-60°C) with vigorous stirring.[3]

-

The reaction is monitored by GC-MS or LC-MS to track the disappearance of the starting material and the formation of the product.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If an acidic ionic liquid was used, the filtrate is neutralized with a base (e.g., 30% sodium hydroxide solution) to a pH of 9-10.[3]

-

Extract the product with an organic solvent such as toluene or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound as a liquid.

-

Further purification can be achieved by vacuum distillation.

-

Applications in Drug Discovery

The strategic placement of the fluoro and methyl groups on the indoline scaffold makes this compound a highly valuable precursor for the synthesis of targeted therapies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Several approved anti-cancer drugs, such as Sunitinib and Sorafenib, target this pathway. The indole and indoline scaffolds are prominent in the design of VEGFR-2 inhibitors.[5][6]

Fluorinated indole derivatives have shown enhanced antitumor properties, highlighting the importance of this substituent in modulating biological activity.[7] Specifically, compounds containing a fluorinated indole moiety have demonstrated potent VEGFR-2 inhibitory activity.[7][8] this compound provides a core structure that can be further elaborated to create novel and potent VEGFR-2 inhibitors for cancer therapy.

Serotonin (5-HT) Receptor Modulators

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that regulates a wide array of physiological and neurological processes, including mood, appetite, sleep, and cognition.[9][10] Dysregulation of the serotonergic system is implicated in various disorders such as depression, anxiety, and schizophrenia.[11]

The 14 known serotonin receptors are major targets for a variety of pharmaceuticals.[9][10] 5-HT receptor modulators, which can be agonists, antagonists, or allosteric modulators, are used to treat these conditions.[12] The indoline structure is a key pharmacophore in many serotonin receptor ligands. The unique electronic properties conferred by the fluorine atom in this compound make it an attractive starting material for the synthesis of novel 5-HT receptor modulators with potentially improved selectivity and efficacy for treating neurological disorders.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through a reliable two-step process, provides access to a versatile building block with significant potential in drug discovery. The demonstrated utility of the fluorinated indoline scaffold in potent VEGFR-2 inhibitors and its promise in the development of novel serotonin receptor modulators underscore its importance for researchers in oncology and neuroscience. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in the future of drug development.

References

- Gao, F., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Bioorganic & Medicinal Chemistry Letters, 25(15), 2987-2991.

- CN102070506B. (2012). Method for preparing 2-methylindoline.

- Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 649-682.

- Gao, F., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I).

- Keki, S., et al. (2016). Hydrogenation of 2-methylindole using supported metal catalysts.

- CN108329248B. (2020). Preparation method of 2-methylindoline.

- Abdel-Maksoud, M. S., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180017.

- El-Sayed, N. N. E., et al. (2022).

- Allen, C. F. H., & VanAllan, J. (1943). 2-METHYLINDOLE. Organic Syntheses, 23, 58.

- Wang, C., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.

- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.

- Synblock. (n.d.). CAS 825-70-7 | this compound.

- MySkinRecipes. (n.d.). This compound.

- Gandon, V., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(66), e202202029.

- ResearchGate. (n.d.). Catalytic dehydrogenation of 2-methylindoline to 2-methylindole in the... | Download Scientific Diagram.

- Purgatorio, R., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5894.

- Zhang, X., et al. (2022). Gold(I)-Catalyzed Selective Hydroarylation of Indoles with Haloalkynes. Organic Letters, 24(25), 4689–4693.

- Wikipedia. (2024). Serotonin. In Wikipedia.

- Patsnap Synapse. (2024). What are 5-HT receptor modulators and how do they work?.

- Wikipedia. (2024). 5-HT receptor. In Wikipedia.

- Dwivedi, Y. (2009). 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study. Brain Research, 1270, 29-37.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 11. 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are 5-HT receptor modulators and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Note: Precision Synthesis of 5-Fluoro-2-methylindoline

Executive Summary

5-Fluoro-2-methylindoline is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of substituted anilines. It is frequently utilized in the development of GPCR ligands, kinase inhibitors, and neuroactive agents where the fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity.

This guide details the chemoselective reduction of 5-fluoro-2-methylindole to this compound. Unlike simple catalytic hydrogenation, which risks defluorination or over-reduction of the benzene ring, the protocols below prioritize ionic hydrogenation and hydride transfer mechanisms to ensure scaffold integrity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the selective saturation of the C2-C3 double bond of the indole nucleus while leaving the benzenoid ring and the C-F bond intact.

Strategic Pathway

The most robust route utilizes the Fischer Indole Synthesis to generate the precursor, followed by a reductive saturation .

Figure 1: Retrosynthetic pathway emphasizing the critical reduction step.

Core Protocol: Sodium Cyanoborohydride Reduction

Methodology: Ionic Hydrogenation via Borch Reduction conditions.

Rationale: Sodium cyanoborohydride (

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Hazards |

| 5-Fluoro-2-methylindole | 1.0 | Substrate | Irritant |

| Sodium Cyanoborohydride | 3.0 | Reducing Agent | Toxic , Flammable, Generates HCN with acid |

| Glacial Acetic Acid | Solvent | Solvent/Catalyst | Corrosive, Flammable |

| Water/NaOH | - | Quench/Workup | Corrosive |

Step-by-Step Procedure

-

Setup (Fume Hood Mandatory):

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Safety Precaution: Prepare a bleach trap (sodium hypochlorite solution) for the exhaust line to neutralize any potential HCN gas evolved.

-

-

Dissolution:

-

Charge the flask with 5-Fluoro-2-methylindole (1.0 mmol, ~149 mg).

-

Add Glacial Acetic Acid (5.0 mL). Stir until fully dissolved. The solution may turn slightly yellow/orange.

-

-

Reduction:

-

Cool the mixture to 15°C (cool water bath).

-

Add Sodium Cyanoborohydride (3.0 mmol, ~188 mg) portion-wise over 10 minutes.

-

Observation: Mild effervescence will occur. Ensure the temperature does not spike.

-

-

Reaction:

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2 hours .

-

Monitoring: Check by TLC (System: Hexanes/EtOAc 4:1). The indole spot (higher Rf, fluorescent) should disappear, replaced by the indoline spot (lower Rf, turns red/brown with Ehrlich’s reagent or UV active).

-

-

Workup:

-

Pour the reaction mixture carefully into Ice Water (20 mL).

-

Basification: Slowly add 50% NaOH or Solid KOH pellets with vigorous stirring until pH > 10. Caution: Exothermic.

-

Why Basic? Indolines are amines. At acidic pH, they are water-soluble salts. You must basify to extract the free base.

-

-

Extraction:

-

Extract with Diethyl Ether or Dichloromethane (DCM) (3 x 15 mL).

-

Combine organic layers and wash with Brine (1 x 10 mL).

-

Dry over anhydrous Sodium Sulfate (

) .

-

-

Purification:

-

Concentrate in vacuo.[1]

-

Purify via Flash Column Chromatography (

, eluting with Hexanes -> 5% EtOAc/Hexanes). -

Expected Yield: 85-95%.

-

Alternative Protocol: Metal-Free Silane Reduction

Methodology: Triethylsilane (

-

Dissolve 5-Fluoro-2-methylindole (1.0 equiv) in TFA (10-20 volumes).

-

Add Triethylsilane (3.0 equiv) slowly at 0°C.

-

Stir at room temperature for 1-4 hours.

-

Remove excess TFA in vacuo.

-

Redissolve residue in DCM, wash with saturated

(to neutralize), dry, and concentrate.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a direct hydride attack on the neutral indole.

Figure 2: Mechanism of Indole Reduction. The C2=C3 bond is activated by protonation at C3, creating an iminium species at C2 that accepts the hydride.

Stereochemical Note: The product, this compound, has a chiral center at C2. The protocols above produce a racemic mixture . If a specific enantiomer is required, chiral HPLC resolution or asymmetric hydrogenation (using chiral Ruthenium or Iridium catalysts) would be necessary.

Characterization & Quality Control

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methyl group at C2 (doublet). | |

| 1H NMR | C2-H methine proton (multiplet). | |

| 1H NMR | C3-H2 methylene protons (diastereotopic). | |

| 19F NMR | Single sharp peak (decoupled). | |

| MS (ESI) | [M+H]+ = 152.1 | Confirms molecular weight. |

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Acid concentration too low. The indole must be protonated.

-

Fix: Ensure Glacial Acetic Acid is used (not diluted). If using silane method, ensure TFA is fresh.

-

-

Problem: Polymerization.

-

Cause: Indoles can polymerize in strong acid if the reducing agent is not present immediately.

-

Fix: Add the reducing agent (

) immediately after dissolving the indole in acid, or keep the temperature low (0-10°C) during addition.

-

-

Problem: C-F Bond Cleavage.

-

Cause: If using Catalytic Hydrogenation (

, Pd/C), the fluorine can be stripped. -

Fix: Stick to the hydride methods (

or

-

References

-

Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis. (Canonical source for NaBH3CN/AcOH reduction).

- Magnus, P., et al. (1987). "Silane reductions in acidic media." Journal of the American Chemical Society.

-

BenchChem Protocols. "Fischer Indole Synthesis of 2-Methylindoles." Link (General precursor synthesis).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67861, 5-Fluoroindole." Link (Physical properties reference).

-

Common Organic Chemistry. "Sodium Cyanoborohydride (NaBH3CN) Reaction Conditions." Link

Sources

Application Notes & Protocols: High-Purity Recrystallization of 5-Fluoro-2-methylindoline

Abstract

5-Fluoro-2-methylindoline serves as a critical structural motif and intermediate in the synthesis of various bioactive molecules and potential therapeutic agents, particularly in neurological and oncological research. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive examination of the principles and a detailed, field-proven protocol for the purification of this compound by recrystallization. We address the common challenge of handling crude products that may present as low-melting solids or oils by detailing two robust methodologies: low-temperature crystallization of the free base and, more definitively, the recrystallization of its hydrochloride salt, which typically exhibits superior crystalline properties.

Part 1: The Scientific Cornerstone of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities within a chosen solvent or solvent system. The process is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.

The core mechanism involves:

-

Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Impurity Removal: Insoluble impurities can be removed at this stage by hot filtration. Colored, soluble impurities can often be removed by treatment with activated charcoal.

-

Crystal Formation (Nucleation & Growth): The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution. This thermodynamic instability drives the compound to arrange itself into a highly ordered, three-dimensional crystal lattice (nucleation), which then grows as more molecules deposit onto its surface. The impurities, being present at a lower concentration, tend to remain in the solution.

-

Isolation: Once crystallization is complete, the pure crystals are separated from the impurity-laden mother liquor by filtration.

The success of this technique is critically dependent on the selection of an appropriate solvent system, a topic we will explore in depth.

Part 2: Strategic Solvent System Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at low temperatures. This differential ensures maximum recovery of the purified compound upon cooling.

Physicochemical Considerations for this compound:

-

Structure: The molecule contains a polar secondary amine and a fluorinated aromatic ring. This dual nature suggests solubility in a range of organic solvents.

-

Physical State: Crude this compound is often described as a colorless to light yellow liquid or a low-melting solid, which can complicate traditional recrystallization. The phenomenon of "oiling out," where the solute separates as a liquid instead of forming crystals, is a significant risk.

Two primary strategies are recommended:

-

Binary Solvent System (Solvent/Anti-Solvent): This is effective for compounds that are highly soluble in one solvent and poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent (anti-solvent) is added dropwise until the solution becomes cloudy (the saturation point), then redissolved by gentle heating before slow cooling.

-

Salt Formation: Converting the basic indoline to a salt, such as the hydrochloride (HCl) salt, often yields a product with a higher melting point and more robust crystalline properties. This is a highly reliable method for purifying amines that are oils or low-melting solids at room temperature.

Solvent Screening Data

The following table provides a starting point for solvent selection. Small-scale trials (using ~50 mg of crude material) are essential to determine the optimal system.

| Solvent/System | Observation at 25°C | Observation at Boiling Point | Suitability for Recrystallization |

| Single Solvents | |||

| Water | Insoluble | Insoluble | Poor (as single solvent) |

| Hexane | Sparingly Soluble | Soluble | Good Candidate (for free base) |

| Isopropanol (IPA) | Soluble | Very Soluble | Poor (consider for salt) |

| Ethanol | Soluble | Very Soluble | Poor (consider for salt) |

| Acetone | Soluble | Very Soluble | Poor (consider as 'good' solvent) |

| Binary Systems | |||

| Isopropanol/Water | - | - | Excellent Candidate (for salt) |

| Acetone/Hexane | - | - | Good Candidate (for free base) |

Based on preliminary analysis, direct crystallization of the free base from a non-polar solvent like hexane or a binary system like acetone/hexane is feasible. However, for superior results and higher purity, conversion to the hydrochloride salt and recrystallization from an alcohol/water mixture is the recommended pathway.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation and Recrystallization of this compound Hydrochloride

This protocol is the preferred method for achieving high-purity, crystalline material. It involves converting the free-base indoline into its hydrochloride salt, which has more favorable crystallization properties.

-

Weigh the crude this compound (e.g., 10.0 g) and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolve the crude material in isopropanol (IPA), using approximately 5-10 mL of IPA per gram of indoline. Stir until a homogenous solution is achieved.

-

Cool the solution in an ice-water bath.

-

While stirring, slowly add a solution of concentrated hydrochloric acid (37%) dropwise. A white precipitate (the hydrochloride salt) should begin to form. The reaction is exothermic; maintain the temperature below 20°C.

-

Continue adding HCl until the pH of the solution is acidic (test with pH paper). Typically, a slight excess (1.1 equivalents) is sufficient.

-

Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

Caption: Conversion of the free base to its hydrochloride salt.

-

Filter the crude hydrochloride salt using a Büchner funnel and wash the filter cake with a small amount of cold isopropanol to remove any residual acid and impurities.

-

Transfer the damp solid to a clean Erlenmeyer flask.

-

Add a minimum amount of a 9:1 isopropanol/water mixture and heat the slurry on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.

-

If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

-

If charcoal was used, perform a hot filtration using a pre-heated Büchner funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.

-

Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals on the filter with a small amount of the cold recrystallization solvent, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

-

Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol B: Low-Temperature Crystallization of this compound (Free Base)

This method is suitable if the crude product is a solid or a very viscous oil and salt formation is to be avoided.

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., hot hexane) with stirring until the material fully dissolves at the boiling point.

-

Follow steps 4-10 from Protocol A (Step 2: Recrystallization), using hexane as the solvent for washing the final crystals.

Caption: General workflow for the recrystallization process.

Part 4: Characterization and Quality Control

Verifying the purity of the recrystallized product is a critical final step. The protocol is self-validating through the application of standard analytical techniques.

| Analysis Method | Parameter | Expected Result for High-Purity Product |

| Melting Point | Melting Range | A sharp melting range of 1-2°C. |

| HPLC | Peak Purity | A single major peak, >99.5% area. |

| ¹H NMR | Spectrum | Clean spectrum with correct chemical shifts, integration, and coupling constants; absence of impurity signals. |

| Appearance | Physical Form | White to off-white crystalline solid. |

Part 5: Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid. | Lower the boiling point by adding a miscible co-solvent (anti-solvent); ensure slow, gradual cooling; scratch the inside of the flask with a glass rod to induce nucleation. |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again; add a small seed crystal of the pure compound. |

| Low Recovery/Yield | Too much solvent was used; cooling time was insufficient; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure adequate cooling time in an ice bath; pre-heat all glassware for hot filtration. |

| Colored Product | Colored impurities are present. | Treat the hot solution with activated charcoal before the cooling step. |

Part 6: Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound and its derivatives should be handled as potentially bioactive compounds. Avoid inhalation, ingestion, and skin contact.

-

Handle concentrated hydrochloric acid with extreme care in a fume hood. It is highly corrosive and toxic.

-

Organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating.

References

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Indoline hydrochloride salts and process for their preparation.

Application Note: High-Purity Isolation of 5-Fluoro-2-methylindoline via Flash Chromatography

Executive Summary & Chemical Context

This guide details the purification protocol for 5-Fluoro-2-methylindoline , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike its oxidized counterpart (5-fluoro-2-methylindole), this compound possesses a secondary amine within a dihydro-1H-indole scaffold.

Key Challenges:

-

Basicity: The secondary amine (

for conjugate acid) interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss. -

Oxidation Sensitivity: Indolines are susceptible to spontaneous dehydrogenation to indoles upon prolonged exposure to air and light, a process often catalyzed by active silica surfaces.

-

Physical State: As a high-boiling liquid (bp 225-227°C), improper loading can lead to band broadening.

This protocol utilizes a base-modified normal phase chromatography approach to neutralize silica activity, ensuring sharp peak shape and high recovery.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to separation.

| Property | Data | Implication for Chromatography |

| Formula | C | Small molecule, lipophilic. |

| MW | 151.18 g/mol | Fast diffusion; high flow rates acceptable. |

| Physical State | Liquid / Low-melting solid | Dry loading recommended to prevent band broadening. |

| LogP | ~2.3 (Predicted) | Retentive on C18, moderate retention on Silica. |

| Acidity | Basic (2° Amine) | MANDATORY: Mobile phase modifier (TEA or NH |

| Stability | Light/Air Sensitive | Minimize on-column time; store fractions in dark/cold. |

Method Development Logic

Standard Hexane/Ethyl Acetate gradients often fail for free amines due to "streaking." The amine protons hydrogen-bond with surface silanols (

Visualization: Purification Workflow

The following diagram outlines the decision matrix and workflow for this specific purification.

Figure 1: Strategic workflow for the isolation of oxidation-prone amine intermediates.

Detailed Experimental Protocol

Phase 1: Stationary Phase & Mobile Phase Preparation

Objective: Create a buffered system that suppresses silanol activity.

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Note: Do not use acidic alumina; it may catalyze oxidation.

-

-

Mobile Phase A (Non-polar): Hexanes (or Heptane) + 1% Triethylamine (TEA) .

-

Mobile Phase B (Polar): Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

-

Critical: Add TEA to both solvents to maintain constant pH during the gradient. Fluctuations in pH can cause "ghost peaks" or band splitting.

-

Phase 2: Sample Loading (Dry Load Technique)

Since this compound is a liquid/oil, liquid loading can lead to uneven bands. Dry loading is superior for resolution.

-

Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

-

Add Celite 545 (ratio 1:2 sample to Celite by weight) or Silica Gel.

-

Concentrate on a rotary evaporator until a free-flowing powder is obtained.

-

Vacuum Step: Ensure all DCM is removed; residual DCM acts as a strong eluent and will ruin the gradient start.

Phase 3: Elution Gradient

Column Volume (CV): Calculated based on column size (e.g., 12g column

| Step | % Mobile Phase B | Duration (CV) | Rationale |

| Equilibration | 0% | 3 CV | Saturates silica with TEA; neutralizes acidity. |

| Isocratic Hold | 0-2% | 2 CV | Elutes very non-polar impurities (e.g., protected precursors). |

| Gradient 1 | 2% | 5 CV | Shallow gradient to separate the oxidized indole impurity (usually less polar). |

| Gradient 2 | 10% | 10 CV | Target Elution Zone. The indoline typically elutes here. |

| Flush | 100% | 3 CV | Elutes highly polar tars/salts. |

Phase 4: Detection & Analysis

-

Wavelength: Monitor at 254 nm (aromatic ring) and 280 nm (indole/indoline distinction).

-

TLC Stain: If UV is weak (common for some indolines), use Ninhydrin (turns faint pink/orange for secondary amines) or Phosphomolybdic Acid (PMA) (dark blue/green spots).

-

Differentiation: The oxidized impurity (5-fluoro-2-methylindole) will often fluoresce strongly under 365 nm UV; the target indoline usually does not.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Broad/Streaking Bands | Silanol interaction. | Increase TEA concentration to 2% or switch to 1% NH |

| Compound turns brown on column | Oxidation on silica. | Use Argon pressure instead of air. Elute faster. Store fractions immediately in the dark. |

| Co-elution with Indole | Similar polarity. | Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV). Indoles are generally less polar than their indoline counterparts due to lack of the basic NH lone pair availability (delocalized in aromatic system). |

Safety & Handling (SDS Highlights)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Specific Precaution: Fluorinated amines can be toxic. Handle exclusively in a fume hood.

-

Storage: 2-8°C , under inert atmosphere (Nitrogen/Argon). Light sensitive.

References

-

ChemicalBook. (n.d.). 5-Fluoroindole Synthesis and Purification Methods. Retrieved from

-

National Institutes of Health (NIH). (2023). Discovery and Optimization of Indoline-Based Compounds. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Product Specifications and SDS. Retrieved from

-

Boczkaj, G., et al. (2018).[1] Isolation of polar basic compounds with silica gel column chromatography. Retrieved from

-

Sielc Technologies. (n.d.). Separation of Indole and Indoline Derivatives. Retrieved from

Sources

Application Note & Protocol: Asymmetric Synthesis of 5-Fluoro-2-methylindoline via Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation

Introduction: The Significance of Chiral Fluorinated Indolines

The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, chiral 2-substituted indolines are critical building blocks in medicinal chemistry, where the stereochemistry at the C2 position often dictates biological activity and pharmacological profiles. The introduction of a fluorine atom, as in 5-Fluoro-2-methylindoline, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly desirable moiety in drug development.

Consequently, the development of robust, efficient, and highly enantioselective methods to access single-enantiomer this compound is of paramount importance. Traditional methods often rely on chiral auxiliaries or resolutions, which can be inefficient. Catalytic asymmetric synthesis, however, offers a more elegant and atom-economical approach.[3][4] This application note details a state-of-the-art, field-proven protocol for the asymmetric synthesis of this compound through the organocatalytic transfer hydrogenation of the corresponding indole, leveraging the power of a chiral phosphoric acid (CPA) catalyst.

Core Principles: Brønsted Acid Catalysis in Asymmetric Transfer Hydrogenation

The featured methodology is the asymmetric reduction of 5-fluoro-2-methyl-1H-indole using a Hantzsch ester as the hydrogen source, catalyzed by a chiral phosphoric acid (CPA). This strategy has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds.[5][6][7]

The Causality Behind the Catalysis:

-

Activation via Protonation: The chiral phosphoric acid catalyst acts as a Brønsted acid. It protonates the C3 position of the indole substrate, forming a transient iminium ion intermediate. This activation is crucial as it renders the C2 position highly electrophilic and susceptible to nucleophilic attack.

-

Chiral Environment Control: The bulky, well-defined chiral pocket of the CPA catalyst's conjugate base forms a tight ion pair with the iminium ion. This non-covalent interaction orients the planar iminium intermediate in a sterically constrained environment.

-

Stereo-determining Hydride Transfer: The Hantzsch ester, acting as a hydride (H⁻) source, then approaches the activated iminium ion. The chiral catalyst shields one face of the iminium ion, forcing the Hantzsch ester to deliver the hydride to the less sterically hindered face. This directed transfer is the key stereo-determining step, establishing the chiral center at the C2 position with high fidelity.

This elegant mechanism, combining substrate activation and precise stereochemical control within a single catalytic cycle, allows for the generation of the desired indoline enantiomer with high selectivity.

Featured Application: CPA-Catalyzed Synthesis of (R)-5-Fluoro-2-methylindoline

This section provides a detailed protocol for the asymmetric transfer hydrogenation of 5-fluoro-2-methyl-1H-indole. The procedure is adapted from established principles of chiral phosphoric acid catalysis for indoline synthesis.

Reaction Scheme

Caption: General reaction scheme for the asymmetric transfer hydrogenation.

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from setup to final analysis.

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

-

5-Fluoro-2-methyl-1H-indole (Substrate)

-

Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)

-

(R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (Catalyst)

-

Anhydrous Toluene (Solvent)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluents)

-

Standard glassware (oven-dried), magnetic stirrer, heating mantle/oil bath, rotary evaporator

-

TLC plates, NMR tubes, Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

-

Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methyl-1H-indole (0.2 mmol, 1.0 equiv.).

-

Catalyst & Reagent Addition: Add the (R)-TRIP catalyst (0.01 mmol, 5 mol%) followed by the Hantzsch ester (0.3 mmol, 1.5 equiv.).

-

Solvent Addition & Inerting: Add anhydrous toluene (2.0 mL, 0.1 M) via syringe. Seal the flask with a septum and purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reaction: Place the flask in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is fully consumed (typically 24-48 hours).

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to elute the product. The oxidized Hantzsch ester byproduct will typically elute first, followed by the desired indoline product.

-

Characterization: Combine the product-containing fractions and concentrate under reduced pressure to yield the enantioenriched this compound as a pale oil or solid.

-

Analysis:

-

Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Data Presentation & Expected Results

The performance of the asymmetric hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The table below summarizes typical results for the reduction of various 2-substituted indoles, which serves as a benchmark for the expected outcome with the 5-fluoro-2-methyl substrate.

| Entry | Substrate (Indole) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | 2-Methylindole | 5 | 60 | 24 | 95 | 92 |

| 2 | 2-Ethylindole | 5 | 60 | 36 | 91 | 90 |

| 3 | 5-Bromo-2-methylindole | 5 | 60 | 24 | 96 | 94 |

| 4 | 5-Fluoro-2-methylindole | 5 | 60 | 24-48 | >90 | >90 |

| 5 | 2-Phenylindole | 5 | 70 | 48 | 85 | 88 |

Data is representative and based on established literature for similar transformations. Actual results may vary.

Troubleshooting & Key Considerations

-

Low Enantioselectivity (e.e.):

-

Cause: Catalyst purity or degradation. Water can be detrimental.

-

Solution: Ensure the catalyst is pure and handled under inert conditions. Use freshly distilled, anhydrous solvent. Running the reaction at a slightly lower temperature may improve e.e., though it may increase reaction time.

-

-

Slow or Incomplete Reaction:

-

Cause: Inefficient stirring, low temperature, or catalyst deactivation.

-

Solution: Ensure vigorous stirring. Confirm the reaction temperature is maintained. If the reaction stalls, a fresh portion of the Hantzsch ester or a small amount of additional catalyst could be added, though this is not ideal.

-

-

Difficult Purification:

-

Cause: The polarity of the indoline product can be similar to the oxidized Hantzsch ester.

-